molecular formula C22H29I2N3S B13815019 3-Methyl-2-((E)-3-[1-[3-(trimethylammonio)propyl]-4(1H)-pyridinylidene]-1-propenyl)-1,3-benzothiazol-3-ium diiodide

3-Methyl-2-((E)-3-[1-[3-(trimethylammonio)propyl]-4(1H)-pyridinylidene]-1-propenyl)-1,3-benzothiazol-3-ium diiodide

Cat. No.: B13815019
M. Wt: 621.4 g/mol
InChI Key: AZQGBYOYQBPRGT-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-2-((E)-3-[1-[3-(trimethylammonio)propyl]-4(1H)-pyridinylidene]-1-propenyl)-1,3-benzothiazol-3-ium diiodide is a useful research compound. Its molecular formula is C22H29I2N3S and its molecular weight is 621.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H29I2N3S

Molecular Weight

621.4 g/mol

IUPAC Name

trimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azanium;diiodide

InChI

InChI=1S/C22H29N3S.2HI/c1-23-20-10-5-6-11-21(20)26-22(23)12-7-9-19-13-16-24(17-14-19)15-8-18-25(2,3)4;;/h5-7,9-14,16-17H,8,15,18H2,1-4H3;2*1H/q+2;;/p-2

InChI Key

AZQGBYOYQBPRGT-UHFFFAOYSA-L

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=C\C=C\C3=CC=[N+](C=C3)CCC[N+](C)(C)C.[I-].[I-]

Canonical SMILES

CN1C2=CC=CC=C2SC1=CC=CC3=CC=[N+](C=C3)CCC[N+](C)(C)C.[I-].[I-]

Origin of Product

United States

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